

Application Notes and Protocols for PNU-101603 in Hollow-Fiber Infection Models

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Compound of Interest

Compound Name: **PNU-101603**

Cat. No.: **B2534268**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of **PNU-101603**, an active metabolite of the oxazolidinone antibiotic sutezolid (PNU-100480), against *Mycobacterium tuberculosis*.

Introduction

PNU-101603 is the active sulfoxide metabolite of sutezolid, a promising drug candidate for the treatment of tuberculosis.^{[1][2]} Studies have shown that **PNU-101603** reaches higher concentrations in plasma than its parent compound and plays a significant role in the killing of extracellular *Mycobacterium tuberculosis*.^{[1][2]} The hollow-fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human-like pharmacokinetic profiles, making it an invaluable tool for studying the efficacy of antimicrobial agents and optimizing dosing regimens.^{[3][4][5][6]} This model is particularly useful for long-term experiments that aim to assess bactericidal activity and the potential for resistance development.^{[3][5]}

The HFIM consists of a central reservoir connected to a hollow-fiber cartridge containing semi-permeable fibers.^[5] Bacteria are contained in the extracapillary space (ECS) of the cartridge, while fresh medium and the drug are circulated through the intracapillary space, allowing for nutrient and drug exchange while keeping the bacterial population constant.^{[5][7]} By controlling the infusion and elimination rates of the drug from the central reservoir, a desired concentration-time profile can be accurately mimicked.^[7]

Quantitative Data Summary

The following tables summarize key quantitative data for **PNU-101603** from published studies.

Table 1: In Vitro Activity of **PNU-101603** against *Mycobacterium tuberculosis*

Parameter	Value	Organism/Conditions	Source
MIC	0.062 - 4.0 µg/mL	<i>M. tuberculosis</i> H37Rv (in MGIT)	[3][8]
Apparent IC50 (intracellular)	17-fold higher than parent compound (PNU-100480)	Intracellular <i>M.</i> tuberculosis	[1][2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Parameters of **PNU-101603** in Humans (following oral administration of PNU-100480)*

Parameter	Value	Dosing Regimen of PNU-100480	Source
Cmax	3558 ng/mL (geometric mean)	1000 mg single dose	[9]
AUC	Accumulation ratios of 1.05 to 1.24 over 14 days	Multiple ascending doses	[10]
U-603/U-480 Concentration Ratio	7.1 (median)	Phase 2a trial	[1][2]

These parameters are for the metabolite **PNU-101603** after administration of the parent drug sutezolid (PNU-100480). Cmax is the maximum plasma concentration, and AUC is the area

under the concentration-time curve.

Experimental Protocols

This section provides a detailed protocol for conducting a hollow-fiber infection model experiment to evaluate the efficacy of **PNU-101603** against *Mycobacterium tuberculosis*.

Materials

- Hollow-fiber cartridge (e.g., C3008, FiberCell Systems)
- Peristaltic pump
- Silicone tubing
- Central reservoir flask
- Fresh medium reservoir
- Waste reservoir
- *Mycobacterium tuberculosis* strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- **PNU-101603** (analytical grade)
- Syringe pumps
- Sterile syringes and needles
- Incubator (37°C)
- Biosafety cabinet

Protocol

1. Hollow-Fiber System Assembly and Sterilization:

- Assemble the hollow-fiber system as depicted in the workflow diagram below.
- Connect the central reservoir, hollow-fiber cartridge, media reservoir, and waste container using sterile silicone tubing.
- Sterilize the entire system (excluding the pump) by autoclaving or ethylene oxide gas.

2. Bacterial Inoculum Preparation:

- Grow *M. tuberculosis* in Middlebrook 7H9 broth with OADC supplement to mid-log phase.
- Wash the bacterial cells with fresh medium by centrifugation.
- Resuspend the bacterial pellet in fresh medium and adjust the concentration to the desired inoculum size (typically 10^5 to 10^7 CFU/mL).
- Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension.

3. System Equilibration:

- Place the assembled and inoculated system in a 37°C incubator.
- Circulate fresh, drug-free medium through the system for 24-48 hours to allow the bacteria to acclimate.

4. **PNU-101603** Administration:

- Prepare a sterile stock solution of **PNU-101603** in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium.[\[3\]](#)[\[8\]](#)
- To simulate human pharmacokinetics, use a computer-controlled syringe pump to infuse the **PNU-101603** solution into the central reservoir.
- Simultaneously, use another pump to infuse fresh medium into the central reservoir and a third pump to remove medium to a waste container to simulate drug clearance.
- The infusion and clearance rates should be calculated to mimic the desired concentration-time profile of **PNU-101603**.

5. Sampling:

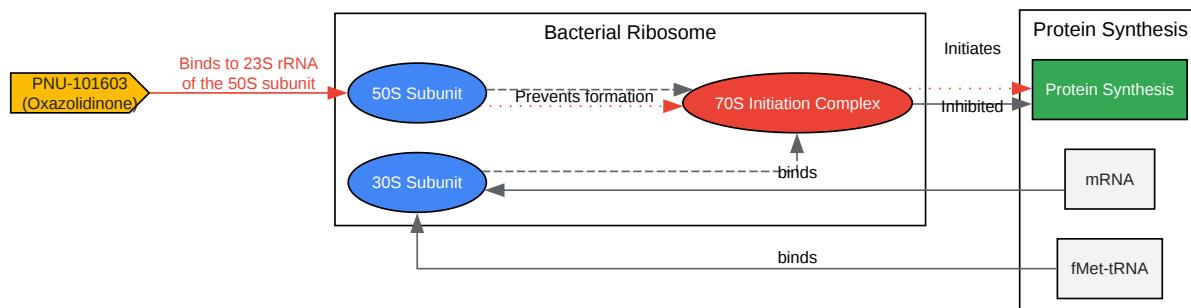
- Pharmacokinetic Sampling: Collect samples from the central reservoir at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose) to measure the concentration of **PNU-101603**. This is crucial to confirm that the target pharmacokinetic profile is being achieved.
- Pharmacodynamic Sampling: Collect samples from the extracapillary space of the hollow-fiber cartridge at various time points throughout the experiment (e.g., daily for several days).
- Process these samples for quantitative culture (colony-forming unit counts on Middlebrook 7H11 agar) to determine the change in bacterial viability over time.

6. Data Analysis:

- Plot the **PNU-101603** concentration versus time to verify the simulated pharmacokinetic profile.
- Plot the log₁₀ CFU/mL versus time to assess the bactericidal or bacteriostatic activity of **PNU-101603**.
- Correlate the pharmacokinetic parameters (e.g., AUC/MIC, C_{max}/MIC, T_{>MIC}) with the pharmacodynamic outcomes to determine the driver of efficacy.

Visualizations

Mechanism of Action of Oxazolidinones



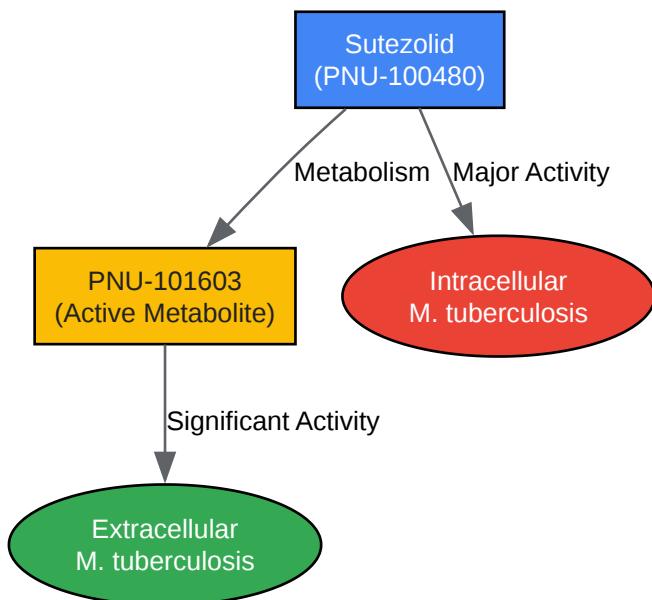
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Caption: Mechanism of action of **PNU-101603**.

Experimental Workflow for Hollow-Fiber Infection Model

Caption: Experimental workflow for the HFIM.

Logical Relationship of Sutezolid and PNU-101603

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Caption: Sutezolid and **PNU-101603** activity.

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